molecular formula C20H37N5O8 B12517609 L-Aspartic acid, L-lysyl-L-leucyl-L-threonyl- CAS No. 652977-15-6

L-Aspartic acid, L-lysyl-L-leucyl-L-threonyl-

Cat. No.: B12517609
CAS No.: 652977-15-6
M. Wt: 475.5 g/mol
InChI Key: VJBIZTVNPZLQPH-BLDNINTCSA-N
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Description

L-Aspartic acid, L-lysyl-L-leucyl-L-threonyl- is a peptide compound composed of four amino acids: L-aspartic acid, L-lysine, L-leucine, and L-threonine. Peptides like this one play crucial roles in various biological processes, including protein synthesis, enzyme function, and cellular signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Aspartic acid, L-lysyl-L-leucyl-L-threonyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for further coupling.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.

Chemical Reactions Analysis

Types of Reactions

L-Aspartic acid, L-lysyl-L-leucyl-L-threonyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like L-lysine and L-threonine.

    Reduction: Reduction reactions can be used to break disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create peptide analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives with protecting groups.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of L-lysine can lead to the formation of allysine, while reduction can restore disulfide bonds to thiol groups.

Scientific Research Applications

L-Aspartic acid, L-lysyl-L-leucyl-L-threonyl- has diverse applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a component of peptide-based drugs.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Aspartic acid, L-lysyl-L-leucyl-L-threonyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger downstream signaling pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

    L-Aspartic acid, L-leucyl-L-seryl-L-threonyl-: Another peptide with similar amino acid composition but different sequence.

    L-Aspartic acid, L-α-aspartyl-L-cysteinyl-L-leucyl-L-leucyl-L-cysteinyl-: A peptide with additional cysteine residues, which can form disulfide bonds.

Uniqueness

L-Aspartic acid, L-lysyl-L-leucyl-L-threonyl- is unique due to its specific sequence and the presence of L-lysine, which introduces a positively charged side chain. This can influence the peptide’s solubility, stability, and interaction with other molecules.

Properties

CAS No.

652977-15-6

Molecular Formula

C20H37N5O8

Molecular Weight

475.5 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid

InChI

InChI=1S/C20H37N5O8/c1-10(2)8-13(23-17(29)12(22)6-4-5-7-21)18(30)25-16(11(3)26)19(31)24-14(20(32)33)9-15(27)28/h10-14,16,26H,4-9,21-22H2,1-3H3,(H,23,29)(H,24,31)(H,25,30)(H,27,28)(H,32,33)/t11-,12+,13+,14+,16+/m1/s1

InChI Key

VJBIZTVNPZLQPH-BLDNINTCSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

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